4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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Overview
Description
4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic organic compound It features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by chlorination and formylation steps. For instance, the synthesis might begin with the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine ring system, followed by selective chlorination at the 4-position and introduction of the formyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Reduction: 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Uniqueness
4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to the presence of both the chlorine atom and the formyl group, which confer distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-1,6-dimethylpyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H9ClN2O/c1-6-8(5-14)9(11)7-3-4-13(2)10(7)12-6/h3-5H,1-2H3 |
InChI Key |
WOSTUDHUWSHGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CN(C2=N1)C)Cl)C=O |
Origin of Product |
United States |
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